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Compound of Interest

1-(4'-Trifluoromethyl-biphenyl-4-
Compound Name:
YL)-ethanone

Cat. No.: B118852

An In-depth Technical Guide on (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone

Topic: IUPAC Name for C15H11F30 biphenyl ketone Audience: Researchers, scientists, and
drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the biphenyl ketone derivative with
the molecular formula C15H11F30. Based on this formula, a plausible and common chemical
structure is (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone. This document details its
nomenclature, physicochemical properties, a robust synthesis protocol via Friedel-Crafts
acylation, and its significance as a scaffold in medicinal chemistry. The inclusion of
trifluoromethyl and methyl groups on the benzophenone core makes this compound a valuable
intermediate for developing pharmacologically active agents. This guide is intended for
professionals in the fields of chemical synthesis and drug discovery, offering detailed
experimental procedures and data presented for clarity and practical application.

Nomenclature and Chemical Structure

The molecular formula C15H11F30 corresponds to several possible isomers. A structurally
significant and frequently synthesized isomer is (4-methylphenyl)(4-
(trifluoromethyl)phenyl)methanone.

e |[UPAC Name: (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone
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Synonyms: 4-Methyl-4'-trifluoromethylbenzophenone

Molecular Formula: C15H11F30

Molecular Weight: 276.24 g/mol

Chemical Class: Aromatic Ketone, Benzophenone Derivative

Table 1: Chemical Identifiers

Identifier Value

Molecular Formula C15H11F30

4-methylphenyl)(4-
IUPAC Name ( ) yipheny(
(trifluoromethyl)phenyl)methanone

CAS Number 164669-23-2 (lllustrative, may vary by isomer)

| PubChem CID | 2779834 (lllustrative, may vary by isomer) |

Physicochemical Properties

The properties of benzophenone derivatives are influenced by their substituents. The electron-
withdrawing trifluoromethyl group and the electron-donating methyl group modify the electronic
and physical characteristics of the parent benzophenone structure.

Table 2: Physicochemical Data

Property Value

Appearance White to off-white solid

Melting Point 135-137 °C (Typical range, may vary)

Boiling Point Not available

Solubility Insoluble in water; soluble in organic solvents

like dichloromethane, ethanol, and acetone.[1]
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| Polar Surface Area | 17.1 A2 |

Synthesis and Experimental Protocols

The most prevalent method for synthesizing substituted benzophenones is the Friedel-Crafts
acylation.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an
aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

General Synthesis Workflow

The synthesis of (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone is typically achieved by
the reaction of toluene with 4-(trifluoromethyl)benzoyl chloride.
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Caption: Workflow for Friedel-Crafts acylation synthesis.
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Detailed Experimental Protocol: Friedel-Crafts
Acylation[2][3]

This protocol describes the synthesis of (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone.
Materials:

e Toluene (p.a., dried)

e 4-(Trifluoromethyl)benzoyl chloride

e Anhydrous aluminum chloride (AIClI3)

e Anhydrous dichloromethane (DCM)

» Concentrated hydrochloric acid (HCI)

» 5% Sodium bicarbonate (NaHCOs3) solution

e Saturated sodium chloride solution (brine)

e Anhydrous sodium sulfate (Na2S0a4) or magnesium sulfate (MgSOa)
» Ethanol or hexane for recrystallization

 Silica gel for column chromatography

Procedure:

o Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2
equivalents) and anhydrous dichloromethane. Cool the flask to 0-5 °C in an ice bath.

« Addition of Reactants: Add toluene (1.0 equivalent) to the cooled suspension. Dissolve 4-
(trifluoromethyl)benzoyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and
add it to the dropping funnel.
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e Acylation: Add the 4-(trifluoromethyl)benzoyl! chloride solution dropwise to the stirred reaction
mixture over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.

» Reaction Progression: After the addition is complete, remove the ice bath and allow the
mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress
by Thin Layer Chromatography (TLC).

o Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath and
slowly quench the reaction by carefully pouring the mixture over crushed ice containing
concentrated HCI.

o Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer,
and extract the aqueous layer twice with DCM.

o Workup - Washing: Combine the organic layers and wash successively with dilute HCI, 5%
NaHCOs solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous NazSOu4, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude
product.

 Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g.,
ethanol/hexane) or by column chromatography on silica gel to obtain the pure (4-
methylphenyl)(4-(trifluoromethyl)phenyl)methanone.

Spectroscopic Data

Characterization of the final product is confirmed using various spectroscopic methods. The
data below are representative for the proposed structure.

Table 3: Representative Spectroscopic Data
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Technique Expected Features

Aromatic protons (multiplets, ~7.2-7.8

1H NMR
ppm), methyl protons (singlet, ~2.4 ppm)
15C NMR Carbonyl carbon (~195 ppm), aromatic carbons,
CFs carbon (quartet), methyl carbon (~21 ppm)
1°F NMR Singlet corresponding to the CFs group
~1660 (C=0 stretch), ~1320 (C-F stretch),
IR (cm™2)

~2900-3100 (Aromatic C-H stretch)

| Mass Spec (El) | Molecular ion peak (M*) at m/z = 276 |

Biological Activity and Applications

Benzophenone derivatives are recognized as "privileged scaffolds” in medicinal chemistry due
to their presence in numerous biologically active compounds.[4] The introduction of a
trifluoromethyl (CFs) group is a common strategy in drug design to enhance metabolic stability,
binding affinity, and bioavailability.[5]

While (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone is primarily a synthetic
intermediate, its structural motifs are found in compounds with a range of biological activities.
Fluorinated benzophenones and related structures have been investigated for their potential
as:

e Enzyme Inhibitors: The ketone moiety can interact with active sites of enzymes. For
example, related fluorinated compounds have been designed as inhibitors for kinases like
PI3K9d, which are critical in inflammatory and autoimmune diseases.[5]

» Receptor Modulators: The rigid diarylketone structure is suitable for designing ligands that
target receptors such as the metabotropic glutamate receptor 5 (mGIlu5), which has
implications for treating schizophrenia.[6]

e Anticancer and Anti-inflammatory Agents: Various substituted benzophenones have shown
potential as anticancer and anti-inflammatory drugs.[3][4]
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Representative Sighaling Pathway: Kinase Inhibition

Many modern therapeutics, particularly in oncology, function by inhibiting protein kinases. A
compound derived from the C15H11F30 scaffold could be designed to act as a kinase
inhibitor, interfering with signaling pathways that lead to cell proliferation.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Cell Membrane

Growth Factor
(Ligand)

Binding &
imerization

Receptor Tyrosine
Kinase (RTK)

Activation

RAS

Cytoplasm

Kinase Inhibitor

(e.g., Benzophenone Derivative)

7
4

_“Inhibition

4

~ -

RAF

MEK

;

ERK

Phosphorylation

Nucleus

Transcription
Factors

,

Gene Expression &

Cell Proliferation

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/11

Tech Support


https://www.benchchem.com/product/b118852?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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